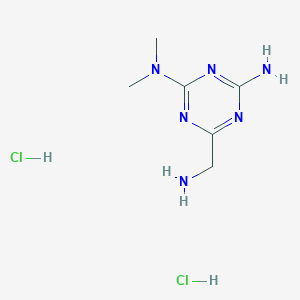

6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride

Übersicht

Beschreibung

6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its triazine ring structure, which is a common motif in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.

Introduction of Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine (such as dimethylamine) react with the triazine ring.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the aminomethyl group.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the triazine ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Various nucleophiles (amines, thiols), often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include various substituted triazines, reduced triazines, and oxidized derivatives.

Chemistry:

Catalysis: Used as a ligand in coordination chemistry for catalysis.

Material Science: Incorporated into polymers and resins for enhanced thermal stability and mechanical properties.

Biology:

Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Molecular Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry:

Agriculture: Used in the synthesis of herbicides and pesticides.

Textile Industry: Employed in the production of flame retardant materials.

Wirkmechanismus

The mechanism of action of 6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Melamine: Another triazine derivative, commonly used in the production of plastics and resins.

Cyanuric Acid: Used in swimming pool disinfectants and as a stabilizer for chlorine.

Atrazine: A widely used herbicide in agriculture.

Comparison:

Uniqueness: 6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride is unique due to its specific aminomethyl and dimethyl substitutions, which confer distinct chemical and biological properties.

Applications: While melamine and cyanuric acid are primarily used in industrial applications, this compound has broader applications in scientific research and medicine.

This comprehensive overview highlights the versatility and significance of this compound in various fields

Biologische Aktivität

6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy in various biological systems.

- Molecular Formula : C₆H₁₁N₅·2HCl

- Molecular Weight : 153.18 g/mol

- CAS Number : 21320-31-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as DNA topoisomerase IIα and carbonic anhydrases. These enzymes are crucial for DNA replication and cellular respiration, respectively .

- Receptor Binding : It exhibits affinity for several receptors in the central nervous system (CNS), including serotonin (5-HT6) and adenosine A2a receptors. This suggests potential applications in treating neurological disorders .

- Transporter Interaction : The compound may also interact with various transporters that regulate neurotransmitter levels, further implicating its role in CNS-related therapies .

Biological Activities

The compound has demonstrated a range of biological activities:

- Anticancer Activity : Studies indicate that derivatives of triazine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 6-(Aminomethyl)-N,N-dimethyl-1,3,5-triazine have shown promising results in inhibiting tumor growth through apoptosis induction .

- Antimicrobial Properties : Research has suggested that triazine derivatives possess antimicrobial activity against a variety of pathogens, making them candidates for developing new antibiotics .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of triazine derivatives, a related compound demonstrated an IC50 value of 23.30 ± 0.35 µM against HT29 colon cancer cells. The structure-activity relationship (SAR) indicated that specific substitutions on the triazine ring enhance cytotoxicity .

Case Study 2: CNS Activity

Another investigation focused on the binding affinity of triazine derivatives to CNS receptors. The results showed that modifications on the triazine scaffold increased binding affinity to serotonin receptors, suggesting potential use in treating anxiety and depression .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Weight | Key Biological Activity | CAS Number |

|---|---|---|---|

| This compound | 153.18 g/mol | Anticancer, CNS receptor binding | 21320-31-0 |

| 1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine | 288.17 g/mol | Anticancer | 1931-19-7 |

| N,N-Dimethyl-1,3,5-triazine-2,4-diamine | 153.18 g/mol | Antimicrobial | 296361 |

Eigenschaften

IUPAC Name |

6-(aminomethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6.2ClH/c1-12(2)6-10-4(3-7)9-5(8)11-6;;/h3,7H2,1-2H3,(H2,8,9,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGADRJGFWDQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.